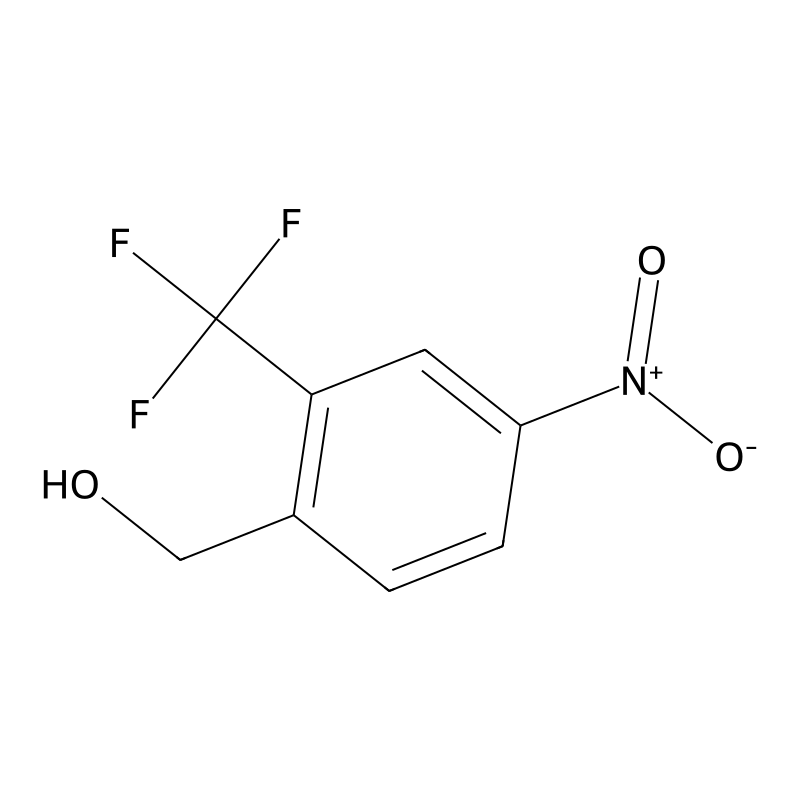

(4-Nitro-2-(trifluoromethyl)phenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as an Intermediate

Due to the presence of reactive functional groups, (4-Nitro-2-(trifluoromethyl)phenyl)methanol can potentially serve as a valuable intermediate in organic synthesis. The nitro group can be readily transformed into various functionalities like amines, amides, or azides, while the alcohol group can be converted to aldehydes, ketones, or esters. This versatility allows for the creation of complex molecules with desired properties ().

The compound (4-Nitro-2-(trifluoromethyl)phenyl)methanol is an aromatic alcohol characterized by a phenolic structure with a nitro group and a trifluoromethyl group. Its chemical formula is , with a molecular weight of approximately 221.13 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

- Nucleophilic Substitution: The trifluoromethyl group can be substituted under appropriate conditions, allowing for the introduction of various functional groups.

- Reduction: The nitro group can be reduced to an amino group, leading to derivatives that may exhibit different biological activities.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may improve solubility and bioavailability.

Research indicates that (4-Nitro-2-(trifluoromethyl)phenyl)methanol exhibits significant biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways in organisms.

Several methods are available for synthesizing this compound:

- Nitration of Trifluoromethyl Phenols: This involves the nitration of 2-(trifluoromethyl)phenol using concentrated nitric acid under controlled conditions.

- Reduction of Nitro Compounds: Starting from 4-nitro-2-(trifluoromethyl)benzaldehyde, reduction processes can yield the desired alcohol.

- Multi-step Synthesis: A combination of electrophilic aromatic substitution followed by reduction and functionalization can also be employed to synthesize this compound efficiently .

The applications of (4-Nitro-2-(trifluoromethyl)phenyl)methanol span various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: Potentially utilized in developing pesticides or herbicides.

- Material Science: Employed in developing new materials with specific properties owing to its unique functional groups.

Studies on the interactions of this compound with biological systems reveal:

- Protein Binding: Investigations indicate that it may bind to specific proteins, influencing their function and stability.

- Metabolic Pathways: Research shows that it can affect metabolic pathways, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism.

Several compounds share structural similarities with (4-Nitro-2-(trifluoromethyl)phenyl)methanol, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (3,5-Bis(trifluoromethyl)phenyl)methanol | 32707-89-4 | 1.00 | Two trifluoromethyl groups enhance lipophilicity |

| (3-(Trifluoromethyl)phenyl)methanol | 349-75-7 | 1.00 | Single trifluoromethyl group |

| (4-(Trifluoromethyl)phenyl)methanol | 349-95-1 | 1.00 | Similar structure but different positioning |

| (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol | 457889-46-2 | 0.92 | Biphenyl structure adds complexity |

| (2-Nitro-4-(trifluoromethyl)phenyl)methanol | 133605-27-3 | 0.98 | Different nitro positioning affecting reactivity |

The uniqueness of (4-Nitro-2-(trifluoromethyl)phenyl)methanol lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

Classical Synthetic Routes

The synthesis of (4-Nitro-2-(trifluoromethyl)phenyl)methanol has been achieved through several established classical methodologies, each offering distinct advantages and limitations for laboratory and industrial applications.

Grignard Reaction with Formaldehyde

The most widely employed classical approach involves the formation of a Grignard reagent from 4-nitro-2-(trifluoromethyl)bromobenzene, followed by reaction with paraformaldehyde [1]. This method proceeds through initial formation of the organometallic species using magnesium turnings in anhydrous tetrahydrofuran at temperatures between 40-60°C [1]. The Grignard reagent subsequently reacts with paraformaldehyde to yield the desired benzyl alcohol after hydrolytic workup [2]. Yields typically range from 82-98%, making this approach highly attractive for synthetic applications [1] [2].

Nitration-Reduction Sequence

An alternative classical route involves the nitration of 4-(trifluoromethyl)benzoic acid derivatives followed by reduction to the corresponding benzyl alcohol [3]. The nitration step employs a mixture of fuming nitric acid and concentrated sulfuric acid at ambient temperature for 48 hours, followed by reduction using borane-tetrahydrofuran complex [3]. While this method provides access to the target compound, yields are typically lower (20-84%) due to the challenging reduction conditions and potential side reactions [3].

Reduction of Carboxylic Acid Derivatives

Direct reduction of 4-nitro-2-(trifluoromethyl)benzoic acid using strong reducing agents such as lithium aluminum hydride or diisobutylaluminum hydride (DIBAL-H) represents another established classical approach [4] [5]. This method typically achieves yields of 80-95% under carefully controlled conditions, with temperatures ranging from 0-100°C depending on the specific reducing agent employed [4] [5]. The use of DIBAL-H has proven particularly effective for industrial applications due to its compatibility with large-scale synthesis requirements [5] [6].

Modern Synthetic Approaches

Metal-Catalyzed Reactions

Contemporary synthetic methodologies have increasingly focused on metal-catalyzed transformations that offer enhanced selectivity, milder reaction conditions, and improved atom economy compared to classical approaches.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation represents one of the most widely studied metal-catalyzed approaches for benzyl alcohol synthesis [7] [8]. These transformations typically employ palladium on carbon as the heterogeneous catalyst under hydrogen atmosphere in protic solvents such as methanol [7]. The reaction proceeds at room temperature to 50°C with excellent selectivity (>95%) for the desired alcohol product [7]. A significant advantage of this approach is the ability to selectively reduce carbonyl groups while preserving the trifluoromethyl and nitro functionalities under carefully controlled conditions [7].

Copper-Catalyzed Transformations

Copper-based catalytic systems have emerged as cost-effective alternatives to precious metal catalysts for benzyl alcohol synthesis [9] [10] [11]. Copper(II) chloride catalyzed oxidative coupling reactions proceed under mild conditions (65°C) in dimethylformamide under oxygen atmosphere [9]. These transformations achieve selectivities of 80-99% while utilizing earth-abundant and environmentally benign copper catalysts [9]. The mechanistic pathway involves benzylic radical formation followed by copper-mediated carbon-oxygen bond formation [10].

Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes have demonstrated exceptional activity for transfer hydrogenation processes that convert carbonyl compounds to alcohols without requiring external hydrogen gas [8]. These transformations employ formic acid as the hydrogen donor and proceed at temperatures between 50-100°C [8]. The absence of high-pressure hydrogen requirements makes this approach particularly attractive for laboratory-scale synthesis, achieving selectivities of 85-95% [8].

Nickel-Catalyzed Reductive Coupling

Recent developments in nickel catalysis have enabled reductive cross-coupling approaches for benzyl alcohol synthesis [12]. These transformations utilize zinc as the reductant in dimethylformamide at ambient temperature (25°C) [12]. While selectivities are somewhat lower (70-88%) compared to precious metal catalysts, the use of earth-abundant nickel provides significant economic advantages for large-scale applications [12].

Green Chemistry Methodologies

Environmental sustainability considerations have driven the development of green chemistry approaches that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Electrochemical Synthesis

Electrochemical methods for benzyl alcohol synthesis eliminate the need for chemical oxidants by utilizing electrical energy for redox transformations [13] [14]. These processes employ sustainable electrolytes and can be conducted in aqueous media, significantly reducing environmental impact [13]. Persulfate-mediated electrochemical oxidation has demonstrated particular promise, achieving high regioselectivity while operating under mild conditions in biphasic electrolysis systems [13]. The environmental factor (E-factor) for electrochemical processes is typically less than 5, representing a substantial improvement over traditional chemical methods [13].

Biocatalytic Approaches

Biotransformation using whole-cell biocatalysts or isolated enzymes offers exceptional selectivity and operates under environmentally benign conditions [15] [16]. Engineered Escherichia coli strains containing artificial enzyme cascades have achieved benzyl alcohol production from amino acid precursors with conversions exceeding 99% [15]. The marine bacterium systems have demonstrated particular promise for large-scale applications, with immobilized cell systems providing improved robustness and recyclability [16]. These biological approaches achieve E-factors below 2, representing the most environmentally sustainable synthetic option [15].

Supercritical Carbon Dioxide Processing

Supercritical carbon dioxide has emerged as an environmentally benign solvent for benzyl alcohol synthesis and purification [17]. This approach eliminates organic solvent requirements while providing excellent mass transfer properties and easy product isolation [17]. The method is particularly attractive for industrial applications due to the recyclability of carbon dioxide and the absence of solvent residues in the final product [17].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized the synthesis of benzyl alcohol derivatives by enabling precise control over reaction parameters, improved heat and mass transfer, and enhanced safety profiles [18] [19].

Microreactor Technology

Microfluidic devices provide exceptional control over reaction conditions, enabling rapid optimization and scale-up of synthetic transformations [18] [19]. The high surface-area-to-volume ratio in microreactors facilitates efficient heat transfer, allowing for more precise temperature control compared to batch processes [19]. Flow chemistry approaches have demonstrated particular utility for trifluoromethylation reactions, where precise control over reaction stoichiometry is critical for achieving high selectivity [18].

Continuous Flow Nitration

The nitration of trifluoromethylbenzene derivatives has been successfully implemented in continuous flow systems, addressing safety concerns associated with traditional batch nitration processes [20]. Continuous flow nitration achieves improved yield and selectivity while minimizing the accumulation of potentially hazardous intermediates [20]. The ability to precisely control residence time and temperature profiles in flow systems enables optimization of reaction conditions that would be difficult to achieve in batch reactors [20].

Integrated Synthesis-Purification Systems

Flow chemistry platforms enable the integration of synthesis and purification operations within a single continuous process [19]. In-line separation techniques such as liquid-liquid extraction and crystallization can be incorporated directly into the flow system, reducing processing time and improving overall efficiency [19]. These integrated approaches are particularly valuable for compounds requiring immediate purification to prevent decomposition or side reactions [19].

Purification and Isolation Techniques

The purification of (4-Nitro-2-(trifluoromethyl)phenyl)methanol requires careful consideration of the compound's physical and chemical properties to achieve the high purity levels demanded for research and industrial applications.

Vacuum Distillation

Vacuum distillation represents the most effective method for achieving high-purity (98-99.5%) benzyl alcohol products [2] [21]. The reduced pressure conditions (0.002-0.005 MPa) enable distillation at lower temperatures, minimizing thermal decomposition of the nitro and trifluoromethyl functionalities [2]. Recovery rates typically range from 85-95%, making this technique highly efficient for both laboratory and industrial applications [21]. The method is particularly advantageous for removing high-boiling impurities and unreacted starting materials [21].

Column Chromatography

Silica gel column chromatography using hexane/ethyl acetate mobile phases provides excellent selectivity for benzyl alcohol purification [3] [22]. Typical solvent systems employ 30% ethyl acetate in hexanes, achieving purities of 95-98% with recovery rates of 70-85% [3]. Flash chromatography techniques can further improve separation efficiency and reduce purification time [22]. This method is particularly valuable for removing isomeric impurities and products with similar boiling points [22].

Recrystallization Techniques

Recrystallization from water/ethanol mixtures offers a cost-effective purification method achieving purities of 90-95% [23] [24]. The crystallization process effectively removes impurities through selective incorporation into the crystal lattice, resulting in high-purity products with sharp melting points [24]. While recovery rates (80-90%) are somewhat lower than distillation methods, the simplicity and low equipment requirements make recrystallization attractive for many applications [23] [24].

Liquid-Liquid Extraction

Selective liquid-liquid extraction using diethyl ether/water systems provides an efficient method for removing polar impurities and inorganic salts [25]. This technique achieves purities of 85-92% with excellent recovery rates (90-95%) and minimal equipment requirements [25]. The method is particularly valuable as a preliminary purification step before applying more sophisticated techniques [25].

Industrial and Large-Scale Synthesis Considerations

The transition from laboratory synthesis to industrial production of (4-Nitro-2-(trifluoromethyl)phenyl)methanol requires careful evaluation of economic, environmental, and safety factors.

Production Capacity Scaling

Industrial synthesis methods must accommodate production requirements ranging from tens to thousands of tons annually [16] [26]. Batch processes typically handle 1-50 tons per batch and are suitable for specialty chemical production where flexibility and product quality are paramount [26]. Continuous processes enable production capacities of 100-1000 tons per year with improved economic efficiency for high-volume applications [26] [27]. Flow chemistry systems occupy an intermediate position, handling 10-500 tons per year while providing exceptional product quality and environmental performance [18].

Capital Investment Requirements

The capital intensity varies significantly among different production approaches [16] [26]. Batch processes require moderate capital investment but incur higher operating costs due to labor intensity and cycle time requirements [26]. Continuous processes demand high initial capital investment but achieve lower operating costs through automation and improved efficiency [27]. Flow chemistry systems require very high capital investment due to sophisticated equipment requirements but provide superior environmental performance and product quality [18] [19].

Environmental Impact Assessment

Industrial synthesis must minimize environmental impact through waste reduction, energy efficiency, and elimination of hazardous materials [16] [28]. Biocatalytic processes achieve the lowest environmental impact with E-factors below 2, while electrochemical methods achieve E-factors below 5 [15] [13]. Traditional chemical methods typically exhibit E-factors of 5-15, highlighting the environmental advantages of green chemistry approaches [16].

Quality Control and Regulatory Compliance

Industrial production requires robust quality control systems to ensure consistent product quality and regulatory compliance [5] [6]. Analytical methods including gas chromatography, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography are essential for monitoring product purity and identifying trace impurities [29]. Pharmaceutical applications demand particularly stringent quality standards, often requiring purities exceeding 99.5% [5] [6].

Synthetic Pathways for Derivatives and Analogs

The structural modification of (4-Nitro-2-(trifluoromethyl)phenyl)methanol enables access to a diverse array of analogs with tailored properties for specific applications.

Trifluoromethoxy Analogs

The synthesis of 4-(trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol derivatives involves the introduction of additional electron-withdrawing groups to modulate electronic properties [30]. These compounds typically exhibit enhanced chemical stability and altered solubility profiles compared to the parent alcohol [30]. Synthetic approaches employ similar methodologies to those described for the target compound, with modifications to accommodate the additional trifluoromethoxy functionality [30].

Positional Isomers

The preparation of 3-(trifluoromethyl)benzyl alcohol and other positional isomers provides valuable structure-activity relationships for pharmaceutical and materials applications [31]. These compounds can be synthesized using analogous synthetic routes with appropriately substituted starting materials [31]. The different substitution patterns significantly affect physical properties such as melting point, boiling point, and solubility [31].

Chiral Derivatives

The synthesis of enantiomerically pure α-(trifluoromethyl)benzyl alcohol derivatives requires asymmetric synthetic approaches or resolution of racemic mixtures [32] [33] [34]. These chiral compounds serve as valuable building blocks for pharmaceutical synthesis and as chiral auxiliaries in asymmetric catalysis [33] [34]. Optical purities exceeding 99% can be achieved through careful optimization of synthetic conditions and purification protocols [32].

Heterocyclic Analogs